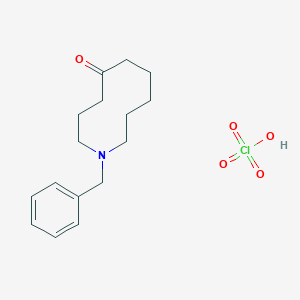

1-Benzylazecan-5-one;perchloric acid

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61546-95-0 |

|---|---|

Molecular Formula |

C16H24ClNO5 |

Molecular Weight |

345.8 g/mol |

IUPAC Name |

1-benzylazecan-5-one;perchloric acid |

InChI |

InChI=1S/C16H23NO.ClHO4/c18-16-10-5-2-6-12-17(13-7-11-16)14-15-8-3-1-4-9-15;2-1(3,4)5/h1,3-4,8-9H,2,5-7,10-14H2;(H,2,3,4,5) |

InChI Key |

FERIXFXJQMFSKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)CCCN(CC1)CC2=CC=CC=C2.OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylazecan 5 One; Perchloric Acid

Retrosynthetic Analysis of the Azecane Core and Benzyl (B1604629) Ketone Moiety

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 1-benzylazecan-5-one (B14586209), the analysis focuses on strategic bond disconnections within the ten-membered ring and the management of the benzyl and ketone functional groups.

Strategic Disconnections for the Ten-Membered Nitrogen Heterocycle

The primary challenge is the formation of the 10-membered azecane ring. Strategic disconnections are planned to simplify this structure into a more manageable acyclic precursor. Key approaches include:

C-N Bond Disconnection: A common strategy for cyclic amines involves disconnecting one of the C-N bonds. This simplifies the azecane ring to a linear 9-carbon chain with a terminal amine and a reactive functional group (e.g., a halide or tosylate) at the other end, poised for intramolecular nucleophilic substitution.

Cα-Cβ Bond Disconnection (to Nitrogen): Disconnecting the carbon-carbon bond adjacent to the nitrogen atom is another viable strategy. This leads to precursors suitable for methods like intramolecular reductive amination, where a linear chain contains a terminal amine and a carbonyl group at the appropriate position.

Transannular C-C Disconnection: A disconnection across the ring, for instance at the C5-C6 bond, could lead to a linear precursor amenable to ring-closing metathesis (RCM). This would require a precursor with terminal alkenes.

Carbonyl-Based Disconnection: Strategies like the Dieckmann condensation or Thorpe-Ziegler reaction involve disconnecting two bonds adjacent to the eventual ketone group, simplifying the target to a linear dinitrile or diester precursor. wikipedia.orgwikipedia.org

These disconnections generate a "roadmap" for the forward synthesis, guiding the selection of reactions to form the complex target from simpler precursors.

Introduction of the Ketone and Benzyl Substituent

The benzyl group and the C5-ketone are key features that must be incorporated into the synthetic plan.

Benzyl Group: The N-benzyl group can be introduced early in the synthesis. Benzylamine is a readily available starting material, or a primary amine precursor can be easily benzylated using benzyl bromide or through reductive amination with benzaldehyde (B42025). orgsyn.org The benzyl group often serves as a protecting group for the nitrogen atom throughout the synthesis.

Ketone Group: The ketone at the C-5 position can be introduced in several ways through Functional Group Interconversion (FGI):

Oxidation: A common method is the oxidation of a precursor C-5 secondary alcohol. This alcohol could be present in the linear precursor or formed during the cyclization step (e.g., via an acyloin condensation).

Pre-existing Functionality: The synthesis can start from a linear precursor that already contains the ketone functionality. This requires careful selection of reagents in subsequent steps to avoid unwanted reactions at the ketone.

From Cyclization: Certain ring-closing strategies, such as the Dieckmann or Thorpe-Ziegler reactions, inherently generate the ketone (or a precursor that is easily converted to a ketone) during the cyclization process. alfa-chemistry.comdntb.gov.ua

Synthesis of Key Precursors

Based on the retrosynthetic analysis, the next step is the practical synthesis of the acyclic intermediates required for the crucial ring-closing step.

Preparation of Linear or Cyclic Intermediates for Azecane Ring Closure

The construction of a functionalized nine-carbon chain is fundamental. The specific end-groups of this chain are determined by the chosen ring-closing strategy.

| Precursor Type | Target Ring-Closing Strategy | Required Functional Groups |

| Dinitrile | Thorpe-Ziegler Reaction | Terminal nitriles (CN) |

| Diester | Dieckmann or Acyloin Condensation | Terminal esters (COOR) |

| Diene | Ring-Closing Metathesis (RCM) | Terminal alkenes (C=C) |

| Amino-halide | Intramolecular Alkylation | Terminal amine (NHBn) and halide (Br, I) |

| Amino-aldehyde | Intramolecular Reductive Amination | Terminal amine (NHBn) and aldehyde (CHO) |

For example, a linear diene precursor for RCM could be synthesized through sequential alkylation steps, building the carbon chain and introducing the terminal vinyl groups at the appropriate stages.

Synthesis of Benzylated Scaffolds and Ketone Precursors

The synthesis of the acyclic precursors involves incorporating the N-benzyl and C-5 ketone functionalities.

N-Benzylation: A primary amine can be reacted with benzyl bromide in the presence of a mild base (e.g., K₂CO₃) to yield the N-benzylated product. orgsyn.org Alternatively, reductive amination of a primary amine with benzaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) provides a high-yield route to the secondary benzylamine. organic-chemistry.org

Ketone Installation: If not carried through from the start, the ketone can be introduced from an alcohol. For instance, a linear precursor containing a hydroxyl group at the C-5 position can be synthesized and then oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation just before the cyclization step. One-pot methods using N-bromosuccinimide (NBS) can convert benzylic secondary alcohols directly to α-amino ketones, which could be adapted for this synthesis. acs.orgrsc.org

Ring-Closing Strategies for the Azecane System

The formation of the 10-membered ring is the most challenging step. The synthesis of medium-sized rings often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com

Several strategies are plausible for constructing the azecane ring:

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for forming medium and large rings. rsc.orgwikipedia.org This strategy would involve an N-benzyl-protected amino diene. Treatment with a Grubbs or Schrock catalyst would facilitate the cyclization, forming a double bond within the ring which can be subsequently hydrogenated if the saturated ring is desired. RCM has been successfully used to form rings of up to 90 members. wikipedia.org

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is effective for forming 5- and 6-membered rings but is generally less efficient for larger rings due to competing side reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com However, under strict high-dilution conditions, it could be a viable route using a linear N-benzyl amino diester, which would yield a β-keto ester that can be hydrolyzed and decarboxylated to give the target ketone.

Thorpe-Ziegler Reaction: This reaction is the intramolecular version of the Thorpe reaction and is particularly useful for synthesizing large rings from dinitriles. wikipedia.orgdntb.gov.uaresearchgate.net An appropriately substituted N-benzyl amino dinitrile, when treated with a strong base, would cyclize to form an enaminonitrile, which upon acidic hydrolysis yields the desired cyclic ketone.

Intramolecular Alkylation: This classical method involves the cyclization of a long-chain amino-halide. An N-benzyl protected amine with a terminal alkyl halide (e.g., 9-bromononylamine derivative) would cyclize under basic, high-dilution conditions to form the azecane ring.

Ring Expansion: Another approach involves the expansion of a smaller, more easily formed ring. For example, strategies involving the ring expansion of bicyclic amines or β-lactams have been developed to access medium-ring nitrogen heterocycles. nih.govrsc.orgacs.org

Once the 1-benzylazecan-5-one free base is synthesized and purified, it can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a stoichiometric amount of perchloric acid to precipitate the desired 1-benzylazecan-5-one;perchloric acid salt.

Macrocyclization Techniques for Nitrogen-Containing Rings

The construction of the ten-membered azecane ring is the central challenge in the synthesis of 1-benzylazecan-5-one. Several macrocyclization strategies are employed for the formation of nitrogen-containing rings, with the choice of method often depending on the desired substitution pattern and scalability of the synthesis.

Intramolecular cyclization is a common and effective method for the formation of macrocycles. Two classical named reactions that can be adapted for the synthesis of the β-amino ketone moiety within the azecane ring are the Dieckmann condensation and the Thorpe-Ziegler reaction.

Dieckmann Condensation: This intramolecular reaction of a diester in the presence of a base yields a β-keto ester. For the synthesis of 1-benzylazecan-5-one, a suitable acyclic precursor would be a diester with a nitrogen atom in the backbone. The resulting cyclic β-keto ester can then be decarboxylated to afford the desired azecan-5-one. This method is particularly effective for forming 5- and 6-membered rings, but can also be applied to larger rings like the azecane system, albeit sometimes with lower yields. wikipedia.orgnrochemistry.comorganic-chemistry.orgchemistrysteps.com

Thorpe-Ziegler Reaction: This reaction involves the intramolecular cyclization of a dinitrile, which, after hydrolysis, yields a cyclic ketone. wikipedia.orgresearchgate.netbuchler-gmbh.com This method provides an alternative route to the carbocyclic core of the azecane ring, which can then be further functionalized.

Reductive amination is another powerful tool for the synthesis of cyclic amines. This process involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine in situ. For 1-benzylazecan-5-one, a linear diketone could be reacted with benzylamine, followed by a selective reduction to form the azecane ring. byu.eduorganic-chemistry.orgbeilstein-journals.orgyoutube.com

The table below summarizes these macrocyclization techniques.

| Technique | Precursor | Key Reagents | Product |

| Dieckmann Condensation | Acyclic diester with nitrogen backbone | Base (e.g., Sodium ethoxide) | Cyclic β-keto ester |

| Thorpe-Ziegler Reaction | Acyclic dinitrile with nitrogen backbone | Base | Cyclic α-cyanoenamine |

| Reductive Amination | Acyclic diketone | Benzylamine, Reducing agent (e.g., NaBH(OAc)₃) | Cyclic amine |

Stereoselective Approaches to Azecane Formation

The stereochemistry of the azecane ring can be crucial for its biological activity. Achieving stereocontrol during the synthesis of 1-benzylazecan-5-one can be accomplished through various strategies.

One common approach is to use a chiral starting material. For instance, a chiral amino acid or a chiral alcohol can be used to construct the acyclic precursor, thereby setting the stereochemistry of the final cyclic product.

Functional Group Compatibility and Protecting Group Strategies

The synthesis of 1-benzylazecan-5-one requires careful consideration of functional group compatibility, as the molecule contains both a secondary amine and a ketone. The secondary amine is nucleophilic and can potentially interfere with reactions targeting the ketone, and vice versa. Therefore, the use of protecting groups is often necessary. scribd.comorganic-chemistry.orglibretexts.orgwikipedia.org

The secondary amine can be protected with a variety of groups, such as a carbamate (B1207046) (e.g., Boc or Cbz) or as a sulfonamide (e.g., Ts). These groups render the nitrogen non-nucleophilic, allowing for selective reactions to be carried out elsewhere in the molecule. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. libretexts.org

The ketone group can be protected as an acetal (B89532) or ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. This protecting group is stable to basic and nucleophilic conditions and can be readily removed by treatment with aqueous acid. wikipedia.org

The following table provides an overview of common protecting groups for amines and ketones.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |

| Amine | Carboxybenzyl (Cbz) | Benzyl chloroformate | Hydrogenolysis |

| Ketone | Acetal (e.g., from ethylene glycol) | Ethylene glycol, acid catalyst | Aqueous acid |

Formation of the Perchlorate (B79767) Salt

The formation of the perchlorate salt of 1-benzylazecan-5-one involves the protonation of the basic nitrogen atom of the azecane ring by perchloric acid.

Protonation of the Nitrogen Center and Counterion Association

The lone pair of electrons on the nitrogen atom of the secondary amine in 1-benzylazecan-5-one makes it a Brønsted-Lowry base. When treated with a strong acid such as perchloric acid (HClO₄), the nitrogen atom is protonated to form an ammonium (B1175870) cation. The perchlorate anion (ClO₄⁻) then associates with the ammonium cation to form the salt. This acid-base reaction is typically carried out in a suitable solvent.

Crystallization and Isolation Techniques for Perchlorate Salts

The isolation of the perchlorate salt is generally achieved through crystallization. The choice of solvent is critical for obtaining a crystalline product. The salt is typically dissolved in a solvent in which it is soluble at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals.

The resulting crystals can then be isolated by filtration, washed with a cold solvent to remove any impurities, and dried. The purity and identity of the salt can be confirmed by various analytical techniques, including melting point determination, spectroscopy, and elemental analysis. The crystallization of perchlorate salts can be influenced by factors such as the cooling rate, the presence of impurities, and the solvent system used. ntnu.nogoogle.comgoogle.comsemanticscholar.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of the synthesis of 1-benzylazecan-5-one; perchloric acid, several green chemistry principles can be applied.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Dieckmann condensation and reductive amination, when optimized, can have good atom economy.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalytic methods, such as catalytic reductive amination, can reduce waste and improve the efficiency of the synthesis. nih.govresearchgate.netmdpi.com

By incorporating these principles, the synthesis of 1-benzylazecan-5-one; perchloric acid can be made more sustainable and environmentally friendly.

Catalyst Selection and Recovery for Perchloric Acid Mediated Reactions

The choice of catalyst is pivotal in developing efficient and environmentally benign synthetic processes. In the context of perchloric acid-mediated reactions, a significant advancement has been the development of solid-supported catalysts. These heterogeneous catalysts offer numerous advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation. nih.govorganic-chemistry.orgorganic-chemistry.org

Several solid supports have been effectively utilized to immobilize perchloric acid, rendering it a more manageable and reusable catalyst. Notable examples include silica (B1680970) gel (SiO2) and graphite (B72142) (C). nih.govorganic-chemistry.org For instance, perchloric acid adsorbed on silica gel (HClO4-SiO2) has been demonstrated as an inexpensive, highly efficient, and reusable catalyst for various organic transformations, including the formation and deprotection of acetals and ketals. organic-chemistry.org This type of catalyst is prepared by adding aqueous perchloric acid to a suspension of silica gel, followed by evaporation of the solvent and heating under vacuum. researchgate.net

Graphite-supported perchloric acid (HClO4-C) has also emerged as an effective and recyclable heterogeneous catalyst. nih.gov Its preparation involves treating graphite with aqueous perchloric acid in a solvent like ether, followed by concentration and drying. nih.gov The recovery of these solid-supported catalysts is typically straightforward, involving simple filtration from the reaction mixture. nih.govresearchgate.net After washing with an appropriate solvent and drying, the catalyst can be reused in subsequent reaction cycles with only a minor loss of activity. nih.gov

The reusability of these supported catalysts is a key feature in sustainable synthesis. For example, in the synthesis of amidoalkyl naphthols using HClO4-C, the catalyst was recovered by filtration and reused for five consecutive runs, with only a slight decrease in product yield. nih.gov Similarly, HClO4-SiO2 has been shown to be readily recoverable and reusable for at least four runs in the addition of β-dicarbonyl compounds to alcohols and alkenes. organic-chemistry.org

Below is a data table summarizing the reusability of different supported perchloric acid catalysts in various reactions.

| Catalyst | Support | Reaction Type | Number of Cycles | Final Yield (%) | Reference |

| HClO4-C | Graphite | Amidoalkyl naphthol synthesis | 5 | 76 | nih.gov |

| HClO4-SiO2 | Silica Gel | Addition of β-dicarbonyls | 4 | Not specified | organic-chemistry.org |

| HClO4-SiO2 | Silica Gel | Benzimidazoloquinazolinone synthesis | Not specified | Not specified | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Solvent Minimization and Atom Economy Considerations

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which include the minimization of waste and the maximization of atom economy. nih.govnih.gov Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate fewer byproducts. nih.gov

A significant strategy for improving the environmental profile of a synthesis is the reduction or elimination of volatile organic solvents. nih.gov Many reactions catalyzed by supported perchloric acid can be conducted under solvent-free conditions. nih.govorganic-chemistry.org This approach not only reduces environmental pollution but can also lead to shorter reaction times, simpler work-up procedures, and higher product yields. nih.gov For instance, the one-pot synthesis of 1-amidoalkyl-2-naphthol derivatives using graphite-supported perchloric acid was successfully carried out under solvent-free conditions. nih.gov

The table below outlines key green chemistry metrics and their relevance to perchloric acid-mediated synthesis.

| Green Chemistry Metric | Definition | Relevance to Perchloric Acid Catalysis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximized by designing reactions with minimal byproduct formation. nih.gov |

| E-Factor | Mass of waste / Mass of product | Minimized by using recyclable catalysts and solvent-free conditions. nih.gov |

| Solvent Intensity | Mass of solvent / Mass of product | Reduced by employing solvent-free reaction conditions. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Structural Characterization and Conformational Analysis of 1 Benzylazecan 5 One; Perchloric Acid

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's constitution. For 1-Benzylazecan-5-one (B14586209) perchlorate (B79767), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) would be employed to provide a complete picture of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For the 1-Benzylazecan-5-one cation, both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the azecane ring. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) would be expected to resonate as a singlet or a pair of doublets around δ 3.5-3.7 ppm. The protons on the azecane ring, being in a more flexible ten-membered ring system, would likely exhibit complex multiplets in the aliphatic region (δ 1.2-3.0 ppm). Protons adjacent to the nitrogen atom and the carbonyl group would be deshielded and thus appear at the lower field end of this range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region, typically around δ 208-212 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 127-138 ppm). The benzylic carbon would be expected around δ 60-65 ppm. The various methylene carbons of the azecane ring would resonate in the aliphatic region (δ 20-60 ppm), with those adjacent to the nitrogen and carbonyl group appearing at a lower field.

Hypothetical NMR Data for 1-Benzylazecan-5-one Cation:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O | - | ~210 |

| Aromatic-C (Quaternary) | - | ~138 |

| Aromatic-CH | ~7.3 (m, 5H) | ~129, ~128, ~127 |

| Ph-C H₂-N | ~3.6 (s, 2H) | ~62 |

| N-C H₂ (ring) | ~2.8 (m, 4H) | ~55, ~58 |

| C H₂-C=O | ~2.5 (m, 4H) | ~40, ~42 |

| Ring C H₂ | ~1.5-1.8 (m, 4H) | ~24, ~26 |

Note: The chemical shifts (δ) are hypothetical and referenced to tetramethylsilane (B1202638) (TMS). The multiplicities are abbreviated as s (singlet) and m (multiplet).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous verification of its elemental composition. For 1-Benzylazecan-5-one perchlorate, HRMS analysis would be performed on the cationic component, [C₁₆H₂₂NO]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the theoretically calculated mass.

The expected exact mass of the 1-Benzylazecan-5-one cation is calculated as follows:

C₁₆: 16 x 12.00000 = 192.00000

H₂₂: 22 x 1.00783 = 22.17226

N₁: 1 x 14.00307 = 14.00307

O₁: 1 x 15.99491 = 15.99491

Total Exact Mass: 244.17024 Da

An experimental HRMS value within a narrow tolerance (typically < 5 ppm) of this calculated mass would provide strong evidence for the proposed molecular formula of C₁₆H₂₂NO⁺.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Benzylazecan-5-one perchlorate would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, expected in the range of 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine would likely appear in the 1100-1250 cm⁻¹ region. The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the azecane ring would appear just below 3000 cm⁻¹. A very strong and broad band around 1100 cm⁻¹ and a sharp band near 620 cm⁻¹ are characteristic of the perchlorate anion (ClO₄⁻).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the perchlorate ion gives a very strong and characteristic Raman signal near 935 cm⁻¹, which is often weak or absent in the IR spectrum. The aromatic ring vibrations of the benzyl group would also be expected to show distinct Raman bands.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR (cm⁻¹) | Expected Raman (cm⁻¹) |

| C=O (Ketone) | Stretching | 1700-1725 (Strong) | Moderate |

| Aromatic C-H | Stretching | 3030-3100 (Medium) | Strong |

| Aliphatic C-H | Stretching | 2850-2960 (Strong) | Strong |

| C-N (Tertiary Amine) | Stretching | 1100-1250 (Medium) | Weak |

| Aromatic C=C | Stretching | 1450-1600 (Medium) | Strong |

| ClO₄⁻ | Asymmetric Stretch | ~1100 (Very Strong, Broad) | Weak |

| ClO₄⁻ | Symmetric Stretch | Weak/Inactive | ~935 (Very Strong, Sharp) |

| ClO₄⁻ | Bending | ~620 (Strong, Sharp) | Medium |

Solid-State Structure Determination via X-ray Crystallography

While spectroscopic methods provide information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, the crystal structure of 1-Benzylazecan-5-one perchlorate has not been reported in the crystallographic databases. The following sections describe the type of information that would be obtained from such an analysis.

Single-Crystal X-ray Diffraction for Bond Parameters and Connectivity

A successful single-crystal X-ray diffraction experiment would provide the precise coordinates of each atom in the crystal lattice. From these coordinates, a wealth of structural information can be derived. This includes the exact bond lengths between all atoms, the angles between adjacent bonds, and the torsion angles that define the conformation of the flexible ten-membered azecane ring. The connectivity of the atoms would be unequivocally confirmed, verifying the structure proposed by spectroscopic methods. The geometry of the perchlorate anion would also be determined, confirming its tetrahedral shape.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of the individual ions, X-ray crystallography reveals how these ions are arranged in the crystal lattice. This packing is governed by a variety of intermolecular forces. In the case of 1-Benzylazecan-5-one perchlorate, the primary interaction would be the electrostatic attraction between the cationic 1-benzylazecan-5-one moiety and the perchlorate anion.

Furthermore, weak C-H···O hydrogen bonds between the C-H groups of the organic cation and the oxygen atoms of the perchlorate anion would likely play a significant role in stabilizing the crystal structure. The benzyl groups may also engage in π-stacking interactions if their packing arrangement allows. The analysis of these interactions provides crucial insights into the solid-state properties of the compound. The ten-membered azecane ring is conformationally flexible, and the solid-state structure would reveal the specific conformation adopted in the crystalline form, which is often one of the low-energy conformations predicted by computational methods.

Conformational Dynamics of the Azecane Ring

The ten-membered azecane ring in 1-benzylazecan-5-one is a medium-sized ring system characterized by a high degree of conformational flexibility. Unlike smaller, more rigid rings such as cyclohexane, medium-sized rings are subject to a unique interplay of torsional strain (Pitzer strain), transannular strain (Prelog strain), and large-angle strain (Baeyer strain). The presence of a nitrogen atom and a carbonyl group within the ring introduces additional factors, such as the preference for specific dihedral angles and the possibility of intramolecular hydrogen bonding in the protonated form, that influence the conformational landscape.

The conformational analysis of such rings is complex due to the large number of possible low-energy conformations and the relatively low energy barriers separating them. A study on a 10-membered ring containing an alkene, an amine, and a ketone revealed a preference for a chair-chair-chair conformation in the ground state, though other conformations were accessible at room temperature. bham.ac.uk This suggests that the azecane ring in 1-benzylazecan-5-one likely adopts a limited number of energetically favorable conformations in solution, which are in dynamic equilibrium.

Dynamic NMR Spectroscopy for Ring Inversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes, such as ring inversion, in cyclic molecules. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals for the atoms that are exchanging between different magnetic environments. As the temperature is lowered, the rate of exchange slows down, leading to broadening of the signals and eventual coalescence into separate signals for each conformation at the slow-exchange limit.

Table 1: Representative Energy Barriers for Ring Inversion in Heterocycles

| Compound Class | Ring Size | Technique | ΔG‡ (kcal/mol) |

| N-Arylsulfonyl Morpholines | 6 | DNMR | 9.2 - 10.3 |

| Diazepam Derivatives | 7 | DNMR | 10.9 - 17.6 |

| Azecane Derivatives (estimated) | 10 | - | 8 - 12 |

Note: The value for azecane derivatives is an estimation based on the increased flexibility of medium-sized rings compared to smaller rings.

Experimental Probes of Conformational Preferences

In the absence of a crystal structure for 1-benzylazecan-5-one perchlorate, experimental techniques such as NMR spectroscopy in solution provide the primary means of probing the conformational preferences of the azecane ring. The vicinal coupling constants (³JHH) obtained from the ¹H NMR spectrum are particularly informative. According to the Karplus equation, the magnitude of ³JHH is related to the dihedral angle between the coupled protons. By analyzing the coupling constants around the ring, it is possible to deduce the preferred local conformations of the C-C and C-N bonds.

The ¹³C NMR chemical shifts are also sensitive to the conformation of the ring. The chemical shifts of the ring carbons can be compared to those of model compounds with known conformations to infer the conformational preferences of the azecane ring in 1-benzylazecan-5-one. researchgate.net

Influence of the Perchlorate Anion on Molecular and Supramolecular Structures

The perchlorate anion (ClO₄⁻), being the conjugate base of a strong acid, is generally considered to be a weakly coordinating anion. rsc.org However, its presence can significantly influence the molecular and supramolecular structure of organic salts through the formation of hydrogen bonds and other non-covalent interactions. at.uanih.gov

The formation of these hydrogen bonds can also have an effect on the conformation of the azecane ring in the solid state. The specific geometry of the hydrogen bonding network may favor a particular conformation of the ten-membered ring that might not be the most stable one in solution. The interplay between the intrinsic conformational preferences of the cation and the intermolecular forces imposed by the crystal lattice, including the interactions with the perchlorate anion, will determine the final solid-state structure.

Reaction Mechanisms and Reactivity Studies of 1 Benzylazecan 5 One; Perchloric Acid

Reactivity of the Ketone Functionality

The ketone group at the 5-position of the azecane ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic environment and the steric bulk of the large ten-membered ring.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. This is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide. The presence of perchloric acid would likely protonate the carbonyl oxygen first, activating the ketone towards nucleophilic attack, even by weaker nucleophiles.

Table 1: Predicted Nucleophilic Addition Reactions of 1-Benzylazecan-5-one (B14586209)

| Reactant/Reagent | Expected Product | Reaction Conditions |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Methanol or Ethanol (B145695) |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Anhydrous ether, followed by aqueous workup |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Catalytic base or acid |

Alpha-Proton Reactivity and Enolization Processes

The carbon atoms adjacent to the carbonyl group (alpha-carbons) possess protons that are weakly acidic. The presence of a strong base can deprotonate an alpha-carbon to form an enolate ion. In acidic conditions, such as in the presence of perchloric acid, the ketone can undergo enolization to form an enol. The enol form is a nucleophile and can react with various electrophiles.

The enolization of 1-Benzylazecan-5-one could lead to a mixture of isomeric enols, depending on which alpha-proton is removed. The stability of the resulting double bond within the ten-membered ring would influence the regioselectivity of this process.

Cyclization and Condensation Reactions Involving the Ketone

The ketone functionality can participate in intramolecular reactions if a suitable nucleophilic or electrophilic center is present elsewhere in the molecule. For 1-Benzylazecan-5-one, intramolecular aldol-type reactions could be envisioned under specific conditions, potentially leading to bicyclic products. However, the conformational flexibility of the ten-membered azecane ring would play a significant role in the feasibility of such cyclizations.

Reactivity of the Azecane Nitrogen Center

The nitrogen atom in the azecane ring is a tertiary amine, which imparts basic and nucleophilic properties to the molecule.

Basicity and Acid-Base Equilibria

The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base. It will readily react with acids to form an ammonium (B1175870) salt. In the case of 1-Benzylazecan-5-one; perchloric acid, the nitrogen is protonated by the strong perchloric acid, forming a benzylazecanium perchlorate (B79767) salt. The basicity of the nitrogen is influenced by the inductive effects of the benzyl (B1604629) group and the alkyl chains of the ring.

Table 2: Predicted Acid-Base Properties

| Property | Predicted Value/Characteristic |

| pKa of Conjugate Acid | Expected to be in the typical range for tertiary amines (around 10-11) |

| Salt Formation | Readily forms salts with strong acids like HCl, H₂SO₄, and HClO₄ |

N-Substitutions and Transformations

As a tertiary amine, the nitrogen atom is generally not susceptible to simple N-alkylation. However, it can be oxidized or undergo other transformations. For instance, treatment with strong oxidizing agents like hydrogen peroxide could lead to the formation of an N-oxide. The benzyl group attached to the nitrogen can potentially be cleaved under certain reductive conditions, such as catalytic hydrogenation, to yield the secondary amine.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “1-Benzylazecan-5-one;perchloric acid” that adheres to the specific and detailed outline requested. The searches yielded no specific data, reaction mechanisms, or reactivity studies for this particular compound.

The available information focuses on the general principles of perchloric acid catalysis, the behavior of the perchlorate counterion, and broad concepts in organic chemistry, rather than specific research on this compound. For instance, studies highlight perchloric acid's role as a strong Brønsted acid capable of catalyzing reactions through the formation of carbocation intermediates. acs.orgorganic-chemistry.orgbyjus.com The perchlorate anion is generally described as a weakly coordinating and kinetically stable ion, making it a common choice as a counterion in studies of reaction mechanisms. wikipedia.orgwikipedia.org

However, without specific studies on 1-Benzylazecan-5-one, any discussion on its potential for ring-opening, the specific catalytic role of the perchlorate counterion in its transformations, or its stereochemical outcomes would be purely speculative. Generating content for the requested sub-sections—such as "Potential for Ring-Opening or Rearrangement Pathways," "Catalytic and Mechanistic Roles of the Perchlorate Counterion," and "Stereochemical Outcomes and Diastereoselective Control"—would require fabricating data and research findings, which is beyond the scope of a factual AI assistant.

Therefore, in the absence of published research on "this compound," this article cannot be written.

Computational and Theoretical Studies of 1 Benzylazecan 5 One; Perchloric Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio methods are routinely used to predict molecular geometries, vibrational frequencies, and energetic properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable three-dimensional arrangement of atoms in 1-Benzylazecan-5-one (B14586209) and its perchlorate (B79767) salt. stackexchange.comyoutube.com This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface. stackexchange.com Once the optimized geometry is found, DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the various ways the atoms can vibrate. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. The absence of imaginary frequencies in the calculated vibrational spectrum would confirm that the optimized structure is a true energy minimum. jksus.org

A hypothetical data table for DFT-calculated vibrational frequencies might look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | ~2950 | C-H stretching (benzyl) |

| 2 | ~1710 | C=O stretching (ketone) |

| 3 | ~1600 | C=C stretching (aromatic) |

| 4 | ~1100 | Cl-O stretching (perchlorate) |

Note: This table is illustrative and not based on actual published data for 1-Benzylazecan-5-one;perchloric acid.

Molecular Dynamics Simulations for Conformational Landscapes

The ten-membered azecane ring in 1-Benzylazecan-5-one is expected to be highly flexible. Molecular dynamics (MD) simulations are a powerful computational technique to explore the vast number of possible conformations of such flexible molecules over time. researchgate.netmdpi.com

Exploration of Ring Flexibility and Preferred Conformations

An MD simulation would involve calculating the forces between atoms and their subsequent motions over a series of very small time steps. mdpi.com By simulating the molecule's movement over a sufficient period, a representative ensemble of its accessible conformations can be generated. Analysis of the simulation trajectory would reveal the most frequently adopted shapes of the azecane ring and the orientation of the benzyl (B1604629) group relative to the ring. This would allow for the identification of the lowest energy, or preferred, conformations.

Solvation Effects on Solution-Phase Conformations

The conformation of a molecule can be significantly influenced by its environment, particularly by the solvent. frontiersin.orgnih.gov MD simulations can explicitly include solvent molecules (such as water or an organic solvent) to model how solute-solvent interactions affect the conformational preferences of 1-Benzylazecan-5-one. frontiersin.org These simulations would provide insight into how the molecule behaves in a solution, which is crucial for understanding its chemical reactivity and biological activity in a realistic environment. The presence of the perchlorate counter-ion would also be a critical factor to include in such simulations.

Mechanistic Modeling of Key Reactions

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. For instance, computational methods could be used to study the protonation of the nitrogen atom by perchloric acid or reactions involving the ketone functional group. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This would provide valuable insights into the feasibility and kinetics of the reaction. While mechanistic studies have been performed on similar ring systems, specific models for 1-Benzylazecan-5-one are not available. researchgate.net

Computational Elucidation of Reaction Pathways and Transition States

A computational study of the reaction pathways and transition states of 1-Benzylazecan-5-one; perchloric acid would likely involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of reactions involving this compound. This type of analysis is crucial for understanding the step-by-step mechanism of a chemical transformation, identifying the energy barriers associated with each step (transition states), and determining the most likely reaction products. However, specific research detailing these pathways for 1-Benzylazecan-5-one; perchloric acid is not currently found in the existing body of scientific literature.

Prediction of Reactivity and Selectivity Trends

Theoretical calculations could also be employed to predict the reactivity and selectivity of 1-Benzylazecan-5-one; perchloric acid. By calculating various molecular properties, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, chemists can gain insights into how this molecule is likely to interact with other reagents. These predictions are invaluable for designing new synthetic routes and optimizing reaction conditions. At present, there are no published studies that provide these specific predictions for 1-Benzylazecan-5-one; perchloric acid.

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift and Coupling Constant Calculations

Computational methods are frequently used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts (δ) that would be observed in an experimental NMR spectrum. Similarly, spin-spin coupling constants (J) can be calculated to provide further structural information. These theoretical predictions can be a powerful tool for confirming the structure of a newly synthesized compound or for distinguishing between different possible isomers. For 1-Benzylazecan-5-one; perchloric acid, however, such computational NMR data has not been reported.

To illustrate the type of data that would be generated in such a study, a hypothetical table of calculated versus experimental ¹H and ¹³C NMR chemical shifts is presented below. Please note that this data is purely illustrative and not based on actual experimental or computational results for 1-Benzylazecan-5-one; perchloric acid.

Hypothetical Comparison of Calculated and Experimental NMR Data

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 | - | - | 55.2 | 54.8 |

| H1a | 3.15 | 3.12 | - | - |

| H1b | 2.98 | 2.95 | - | - |

| C2 | - | - | 28.7 | 28.5 |

| H2a | 1.85 | 1.83 | - | - |

Theoretical Vibrational Spectra Prediction for Experimental Validation

Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. By comparing the calculated vibrational spectrum with the experimentally measured one, scientists can validate the computed molecular geometry and gain a deeper understanding of the molecule's vibrational modes. This type of analysis has not been published for 1-Benzylazecan-5-one; perchloric acid.

A hypothetical table comparing calculated and experimental vibrational frequencies is provided below to demonstrate the typical output of such a study. This data is for illustrative purposes only.

Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | 1715 | 1712 |

| C-N stretch | 1180 | 1175 |

| C-H stretch (aromatic) | 3050 | 3045 |

Advanced Applications in Organic Synthesis

1-Benzylazecan-5-one (B14586209); Perchloric Acid as a Synthetic Intermediate

The structure of 1-Benzylazecan-5-one, a ten-membered nitrogen-containing ring, presents a versatile scaffold. The presence of perchloric acid suggests its use as a salt or as a catalyst to facilitate various transformations.

The 1-Benzylazecan-5-one backbone is a valuable starting point for the synthesis of more intricate heterocyclic systems. The ketone functionality at the 5-position and the tertiary amine at the 1-position are key reactive sites. Perchloric acid can act as a Brønsted acid catalyst to activate the ketone towards nucleophilic attack or facilitate ring-opening and rearrangement reactions. For instance, reactions at the carbonyl group could lead to the formation of fused heterocyclic systems.

Hypothetical transformations could include:

Intramolecular Cyclizations: Activation of the carbonyl by perchloric acid could facilitate intramolecular reactions with a suitably placed functional group on the N-benzyl substituent, leading to bridged or fused bicyclic structures.

Ring Expansions/Contractions: Under acidic conditions, medium rings like azecanes can undergo transannular reactions or rearrangements to form different ring sizes, offering a pathway to diverse heterocyclic frameworks.

| Starting Material | Reagent | Conditions | Product Type |

| 1-Benzylazecan-5-one | Perchloric Acid (catalytic) | Heat | Rearranged heterocyclic scaffold |

| 1-Benzylazecan-5-one | Nucleophile (e.g., hydrazine) | Perchloric Acid (catalytic) | Fused heterocyclic system |

This table presents hypothetical reactions based on the expected reactivity of the compound.

The azecanone ring can serve as a foundational element for constructing larger macrocyclic and complex polycyclic structures. The benzyl (B1604629) group can be removed through hydrogenolysis, revealing a secondary amine that can be further functionalized. The ketone can be converted into other functional groups, such as an exocyclic double bond, which can then participate in ring-closing metathesis or other macrocyclization strategies. The perchlorate (B79767) salt form could influence the conformation of the molecule, potentially pre-organizing it for specific cyclization reactions.

Role in the Development of New Synthetic Methodologies

The unique combination of a medium-ring lactam and a strong acid could be leveraged to develop novel synthetic methods.

Perchloric acid is a known catalyst for a variety of organic transformations. acs.orgresearchgate.net Its use in conjunction with 1-Benzylazecan-5-one could be as a proton source to generate a carbocation intermediate from the cyclic ketone, which then participates in further reactions. echemi.comcdnsciencepub.comstackexchange.com The perchlorate anion is generally non-coordinating, which allows the cationic intermediate to be highly reactive. While the 1-Benzylazecan-5-one moiety itself is not a catalyst, the perchloric acid component is a potent catalyst for reactions such as:

Friedel-Crafts type reactions: Activation of the carbonyl group could facilitate reactions with aromatic nucleophiles.

Pinacol-type rearrangements: If a diol precursor is used, perchloric acid could catalyze a rearrangement to generate new carbocyclic or heterocyclic skeletons.

| Reaction Type | Catalyst | Substrate | Expected Outcome |

| Intramolecular Aldol Condensation | Perchloric Acid | Functionalized 1-Benzylazecan-5-one | Bicyclic product |

| Beckmann Rearrangement | Perchloric Acid | Oxime of 1-Benzylazecan-5-one | Expanded lactam |

This table illustrates potential perchloric acid-catalyzed reactions involving the 1-Benzylazecan-5-one scaffold.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The 1-Benzylazecan-5-one scaffold could potentially be a substrate in MCRs. For example, the ketone could react with an amine and a nucleophile in a Mannich-type reaction, or participate in a Pauson-Khand reaction if an alkyne is present.

Cascade reactions, where a single event triggers a series of subsequent transformations, are also a possibility. The protonation of the carbonyl group by perchloric acid could initiate a cascade of cyclizations and rearrangements, leading to the rapid assembly of complex molecular architectures from a relatively simple starting material.

Derivatization for Enhanced Functionality and Scaffold Diversity

The 1-Benzylazecan-5-one structure offers several points for derivatization to create a library of related compounds with diverse functionalities.

Modification of the N-substituent: The benzyl group can be replaced with other alkyl or aryl groups to modulate the steric and electronic properties of the molecule. This can be achieved by debenzylation followed by N-alkylation or N-arylation.

Reactions at the Carbonyl Group: The ketone can be converted to a variety of other functional groups, including alcohols (via reduction), alkenes (via Wittig-type reactions), and amines (via reductive amination). These new functional groups can then be used for further synthetic elaborations.

Functionalization of the Azecane Ring: While less straightforward, C-H activation methodologies could potentially be employed to introduce functional groups at other positions on the ten-membered ring, further increasing scaffold diversity.

The use of perchloric acid can be instrumental in these derivatizations, either as a catalyst or to form stable intermediates.

Site-Selective Functionalization of the Azecane Ring

The selective functionalization of the ten-membered azecane ring in 1-Benzylazecan-5-one presents a significant synthetic challenge due to the multiple C-H bonds and the conformational flexibility of the large ring. Achieving site-selectivity would be crucial for developing derivatives with specific properties. Research in other cyclic amine systems suggests that strategies such as directed C-H activation, where the existing functional groups guide a catalyst to a specific position, could be a viable approach. For instance, the nitrogen atom or the ketone carbonyl could potentially direct a metal catalyst to functionalize an adjacent methylene (B1212753) group.

Table 1: Potential Site-Selective Functionalization Reactions of the Azecane Ring

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |

| α-Alkylation | LDA, Alkyl halide | 1-Benzyl-4-alkylazecan-5-one or 1-Benzyl-6-alkylazecan-5-one |

| Directed C-H Arylation | Pd(OAc)₂, Ligand, Aryl halide | Aryl-substituted 1-Benzylazecan-5-one |

| Ring Contraction | Photochemical rearrangement | Substituted piperidine (B6355638) or pyrrolidine (B122466) derivatives |

Note: The data in this table is hypothetical and based on general principles of organic synthesis, not on published research for 1-Benzylazecan-5-one.

Modifications at the Benzyl and Ketone Moieties

The benzyl and ketone groups offer more predictable avenues for modification based on their well-established reactivity.

The N-benzyl group can be removed through hydrogenolysis, a common deprotection strategy, which would yield the secondary amine, azecan-5-one. This secondary amine could then be functionalized with a variety of other substituents. The aromatic ring of the benzyl group is also amenable to electrophilic aromatic substitution reactions, allowing for the introduction of functional groups at the ortho, meta, or para positions, although controlling the regioselectivity could be challenging.

The ketone at the 5-position is a versatile functional handle. It can undergo a wide range of classical carbonyl reactions.

Table 2: Potential Modifications at the Benzyl and Ketone Moieties

| Moiety | Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |

| Benzyl | Debenzylation | H₂, Pd/C | Azecan-5-one |

| Benzyl | Aromatic Nitration | HNO₃, H₂SO₄ | 1-(Nitrobenzyl)azecan-5-one |

| Ketone | Reduction | NaBH₄ | 1-Benzylazecan-5-ol |

| Ketone | Grignard Reaction | RMgBr | 1-Benzyl-5-alkylazecan-5-ol |

| Ketone | Wittig Reaction | Ph₃P=CHR | 1-Benzyl-5-alkylideneazecane |

Note: The data in this table is hypothetical and based on general principles of organic synthesis, not on published research for 1-Benzylazecan-5-one.

Advanced Analytical Methodologies for Research and Development

Quantitative and Qualitative Analysis Techniques

A suite of chromatographic and spectrophotometric techniques is essential for the detailed analysis of 1-Benzylazecan-5-one (B14586209);perchloric acid.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying the amount of 1-Benzylazecan-5-one;perchloric acid in a sample. A reversed-phase HPLC method would be a suitable approach, utilizing a non-polar stationary phase and a polar mobile phase. mdpi.com The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of 1-Benzylazecan-5-one, a C18 column would be an appropriate stationary phase due to its hydrophobic nature, which would interact with the benzyl (B1604629) and azecane ring systems. The mobile phase could consist of a gradient mixture of acetonitrile (B52724) and water, with a small percentage of an acid like trifluoroacetic acid (TFA) to ensure good peak shape and resolution. Detection is typically achieved using a UV detector set at a wavelength where the benzyl group exhibits strong absorbance, likely around 254 nm.

A calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship, which is then used to determine the concentration of this compound in unknown samples. The purity is assessed by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Method Parameters for 1-Benzylazecan-5-one Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. aidic.it In the context of this compound, GC would be particularly useful for identifying and quantifying volatile impurities or byproducts from its synthesis. Given the salt nature and likely low volatility of the target compound, direct analysis by GC is not feasible without derivatization. However, potential volatile impurities such as residual solvents (e.g., toluene (B28343) from a benzylation reaction) or certain reaction precursors could be monitored.

For such an analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable. A temperature-programmed oven would be used to ensure the separation of compounds with a range of boiling points. Detection could be achieved using a Flame Ionization Detector (FID) for quantifiable results or a Mass Spectrometer (MS) for the identification of unknown impurities. nih.gov

Table 2: Hypothetical GC Method Parameters for Volatile Impurity Analysis

| Parameter | Value |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of 1-Benzylazecan-5-one in solution, provided it has a suitable chromophore and there are no interfering substances. scirp.org The presence of the benzyl group in the molecule results in UV absorbance.

To determine the concentration, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile), and its absorbance is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve of absorbance versus concentration for a series of standard solutions is prepared to determine the molar absorptivity, which is then used to calculate the concentration of the unknown sample. scispace.com

Table 3: Hypothetical UV-Vis Spectrophotometry Data

| Concentration (µg/mL) | Absorbance at λmax (254 nm) |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

In-Situ Reaction Monitoring

In-situ reaction monitoring techniques are invaluable for gaining insights into reaction kinetics, mechanisms, and pathways without the need for sample extraction and quenching. researcher.life

Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the continuous monitoring of a chemical reaction as it proceeds. nih.govnih.gov For the synthesis of 1-Benzylazecan-5-one, these techniques can track the disappearance of reactants and the appearance of the product and any intermediates over time.

In real-time NMR spectroscopy, specific proton (¹H) or carbon (¹³C) signals corresponding to the starting materials and the product can be monitored. researchgate.netresearchgate.net For instance, the appearance of the benzylic protons or the unique signals of the azecane ring protons would indicate the formation of the product. Kinetic data can be obtained by plotting the integral of these signals against time.

Similarly, real-time IR spectroscopy can monitor changes in vibrational frequencies associated with specific functional groups. The disappearance of a reactant's characteristic peak (e.g., an N-H stretch if starting from a secondary amine) and the appearance of the ketone carbonyl stretch in the product would signify the progress of the reaction.

Table 4: Key Spectroscopic Signals for Monitoring the Synthesis of 1-Benzylazecan-5-one

| Technique | Signal to Monitor | Change Over Time |

|---|---|---|

| ¹H NMR | Disappearance of reactant-specific proton signals | Decrease |

| Appearance of benzylic CH₂ proton signals (~4.5 ppm) | Increase | |

| IR | Disappearance of reactant-specific vibrational bands | Decrease |

| Appearance of ketone C=O stretch (~1700 cm⁻¹) | Increase |

Online Mass Spectrometry (MS) coupled to a reaction vessel can provide real-time information on the molecular weights of species present in the reaction mixture. nih.gov This is particularly useful for identifying transient intermediates and byproducts, thereby helping to elucidate the reaction pathway. yu.edu.jo

As the reaction to form 1-Benzylazecan-5-one proceeds, small aliquots of the reaction mixture can be continuously introduced into the mass spectrometer. The detection of ions corresponding to the expected product, as well as any unexpected masses, can provide a detailed picture of the reaction mechanism. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are well-suited for this purpose. nih.gov

By tracking the ion intensities of reactants, intermediates, and the product as a function of time, a kinetic profile of the reaction can be constructed, offering a deeper understanding of the underlying chemical transformations.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Trifluoroacetic acid |

| Toluene |

Method Validation and Robustness

Method validation is a critical component of the quality assurance framework, demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of 1-Benzylazecan-5-one, a weak base, non-aqueous potentiometric titration with perchloric acid is a well-established and suitable method. lcms.czpharmaknowledgeforum.com The validation of such a method would encompass several key parameters to ensure its reliability. sphinxsai.com

Weak bases, such as the tertiary amine in 1-Benzylazecan-5-one, can be accurately and precisely titrated in aprotic solvents using a strong acid titrant like perchloric acid dissolved in glacial acetic acid. lcms.cz The acidic solvent enhances the basicity of the amine, allowing for a sharp and clear end-point, which might not be achievable in aqueous solutions. lcms.cz

Validation parameters for a non-aqueous titration method for a compound analogous to 1-Benzylazecan-5-one would typically include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range. sphinxsai.com

Accuracy is determined by the agreement between the measured value and the true value. This is often assessed through recovery studies, where a known amount of a reference standard is added to a sample and the recovery is calculated. For similar non-aqueous titrations of pharmaceutical compounds, recovery values are expected to be within 98-102%.

Precision reflects the closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by performing the analysis multiple times on the same day under the same conditions, while intermediate precision (inter-day precision) is determined by repeating the analysis on different days, with different analysts, or using different equipment. For pharmaceutical assays, an RSD of less than 2% is generally considered acceptable. sphinxsai.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In a titration, this is often demonstrated by a single, sharp inflection point in the titration curve corresponding to the analyte.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For titration, this is demonstrated by titrating different weights of the sample and showing that the titrant consumption is proportional to the sample weight. A high correlation coefficient (r² > 0.99) is expected. sphinxsai.com

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

While no specific validation data for 1-Benzylazecan-5-one is publicly available, the table below presents typical validation parameters that would be expected for a non-aqueous perchloric acid titration of a similar tertiary amine, based on published data for other pharmaceutical compounds. sphinxsai.com

Table 1: Typical Validation Parameters for Non-Aqueous Titration of a Tertiary Amine

| Parameter | Acceptance Criteria | Typical Result for Analogous Compounds |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |

| Precision (RSD) | ≤ 2.0% | < 1.0% |

| Linearity (r²) | ≥ 0.99 | > 0.999 |

| Range | Defined by linearity studies | Typically 50 - 150% of the nominal concentration |

It is important to note that the presence of the ketone group in the 1-Benzylazecan-5-one structure is generally not expected to interfere with the non-aqueous titration of the tertiary amine with perchloric acid. The titration is based on the acid-base reaction of the amine, and the carbonyl group is not basic enough to react with the strong acid titrant under these conditions. However, highly reducible compounds could potentially interfere with certain potentiometric endpoint detection methods, though this is less common. nih.gov

To ensure the reproducibility of analytical results for this compound across different laboratories and over time, the development of a detailed and unambiguous Standard Analytical Protocol (SAP) is essential. A well-defined SAP minimizes variability in results and facilitates method transfer.

The SAP for the non-aqueous titration of 1-Benzylazecan-5-one would include the following critical elements:

Reagents and Standards: Detailed specifications for all reagents, including the grade, purity, and preparation of the 0.1 N perchloric acid titrant in glacial acetic acid. xylemanalytics.com This includes the use of acetic anhydride (B1165640) to remove excess water, which can interfere with the titration. pharmaknowledgeforum.com The protocol would also specify the reference standard to be used for the standardization of the titrant, typically potassium hydrogen phthalate (B1215562).

Apparatus: A comprehensive list of all necessary equipment, including the type of titrator (e.g., potentiometric), electrodes (e.g., glass and reference electrodes), burette specifications, and settings for the titrator.

Sample Preparation: A clear and concise description of how to prepare the sample for analysis, including the exact amount of sample to be weighed, the solvent to be used for dissolution (typically glacial acetic acid), and the volume of the solvent. lcms.cz

Titration Procedure: A step-by-step guide to performing the titration, including the parameters for the titration such as the endpoint determination method (e.g., potentiometric determination of the inflection point), stirring speed, and any necessary blank corrections. pharmaknowledgeforum.com

Calculations: The exact formula to be used for calculating the assay of 1-Benzylazecan-5-one from the titration data, including the molecular weight and the stoichiometry of the reaction.

System Suitability: Criteria that must be met before the analysis can proceed, such as the performance of the electrode system and the precision of the titrant standardization.

The following table outlines a model for a standardized protocol for the assay of 1-Benzylazecan-5-one by non-aqueous titration.

Table 2: Standard Analytical Protocol for the Assay of 1-Benzylazecan-5-one

| Step | Procedure | Key Parameters |

|---|---|---|

| 1. Titrant Preparation | Prepare 0.1 N perchloric acid in glacial acetic acid, adding acetic anhydride to remove water. | Water content of the final solution should be controlled. |

| 2. Titrant Standardization | Standardize the perchloric acid solution against dried potassium hydrogen phthalate using a suitable indicator or potentiometrically. | Perform in triplicate; RSD of the normality should be ≤ 0.2%. |

| 3. Sample Preparation | Accurately weigh a specified amount of 1-Benzylazecan-5-one and dissolve in a defined volume of glacial acetic acid. | Ensure complete dissolution of the sample. |

| 4. Titration | Titrate the sample solution with the standardized 0.1 N perchloric acid using a potentiometric endpoint detection system. | Record the volume of titrant consumed at the inflection point of the titration curve. |

| 5. Calculation | Calculate the percentage purity of 1-Benzylazecan-5-one based on the volume of titrant consumed, its normality, and the sample weight. | Apply a blank correction if necessary. |

Interlaboratory comparison studies, also known as proficiency testing, are a crucial tool for assessing the performance of analytical methods and the competence of laboratories. compalab.orgeas-eth.org In the context of the analysis of 1-Benzylazecan-5-one, such studies would involve sending identical samples to multiple laboratories for analysis using a standardized protocol. The results would then be statistically analyzed to determine the level of agreement between the laboratories.

While no specific interlaboratory comparison studies for 1-Benzylazecan-5-one have been identified in the public domain, proficiency tests for the analysis of alkaloids, which are also nitrogen-containing basic compounds, provide a relevant model. wur.nlwur.nl These studies highlight the importance of robust and clearly defined analytical methods to achieve consistency in results across different laboratories.

The design of an interlaboratory study for 1-Benzylazecan-5-one would involve:

A coordinating body responsible for preparing and distributing homogeneous and stable samples.

A clearly defined and validated analytical method to be used by all participating laboratories.

A set of instructions for the participants, including sample handling, analysis, and reporting of results.

The expected outcomes of such a study would be an estimation of the reproducibility of the analytical method under real-world conditions and the identification of any potential sources of error or bias in the method. The results from a hypothetical interlaboratory study for a similar compound are presented in the table below to illustrate the typical data generated.

Table 3: Hypothetical Interlaboratory Comparison Results for a Tertiary Amine Assay

| Laboratory | Reported Value (%) | Mean Value (%) | Standard Deviation | z-Score |

|---|---|---|---|---|

| A | 99.8 | 99.5 | 0.4 | 0.75 |

| B | 99.2 | -0.75 | ||

| C | 100.1 | 1.50 | ||

| D | 99.0 | -1.25 | ||

| E | 99.4 | -0.25 |

Sample Preparation Strategies for Complex Matrices in Research Environments

In research and development, 1-Benzylazecan-5-one may need to be quantified in various complex matrices, such as biological fluids, reaction mixtures, or formulation excipients. Effective sample preparation is critical to remove interfering substances and to isolate the analyte in a form suitable for analysis. organomation.comresearchgate.net The choice of sample preparation technique will depend on the nature of the matrix and the concentration of the analyte.

For a basic compound like 1-Benzylazecan-5-one, which is structurally similar to some alkaloids, acid-base extraction is a powerful and commonly used technique. sydney.edu.aulibretexts.orgmagritek.com This method leverages the ability of the basic amine group to be protonated in an acidic aqueous solution, thereby becoming water-soluble. Neutral and acidic impurities will remain in the organic phase and can be separated.

A general workflow for the extraction of 1-Benzylazecan-5-one from a complex organic matrix could be:

Dissolution: The sample is dissolved in a water-immiscible organic solvent.

Acidic Extraction: The organic solution is extracted with an aqueous acid solution (e.g., dilute HCl). The basic 1-Benzylazecan-5-one will be protonated and partition into the aqueous phase, leaving non-basic impurities in the organic phase.

Basification: The aqueous extract is then made basic with a strong base (e.g., NaOH) to deprotonate the analyte, making it water-insoluble.

Back-extraction: The now neutral 1-Benzylazecan-5-one is extracted back into a fresh portion of a water-immiscible organic solvent.

Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is dissolved in a suitable solvent for analysis, such as glacial acetic acid for titration.

For more challenging matrices or for trace-level analysis, solid-phase extraction (SPE) offers a more selective and efficient clean-up. scispace.comamericanlaboratory.com For a basic compound, a cation-exchange SPE sorbent can be used. The protonated analyte will be retained on the sorbent, while neutral and anionic impurities are washed away. The analyte is then eluted with a solvent that disrupts the ionic interaction, such as a basic or high-ionic-strength solution.

The following table summarizes potential sample preparation strategies for 1-Benzylazecan-5-one in different matrices.

Table 4: Sample Preparation Strategies for 1-Benzylazecan-5-one

| Matrix | Recommended Technique | Principle | Considerations |

|---|---|---|---|

| Reaction Mixture (Organic) | Liquid-Liquid Extraction (Acid-Base) | Separation based on the differential solubility of the neutral and protonated forms of the amine. libretexts.org | Choice of appropriate organic solvent and acid/base concentrations is crucial. |

| Biological Fluids (e.g., plasma) | Protein Precipitation followed by LLE or SPE | Removal of proteins that can interfere with the analysis. orientjchem.org | The choice of precipitating agent and extraction conditions must be optimized to maximize recovery. |

| Pharmaceutical Formulation (e.g., tablets) | Solid-Liquid Extraction | Extraction of the active ingredient from the solid matrix using a suitable solvent. chromatographyonline.com | The solvent must efficiently extract the analyte without dissolving significant amounts of excipients. Sonication can aid extraction. |

| Environmental Samples (e.g., water) | Solid-Phase Extraction (SPE) | Concentration and purification of the analyte from a large volume of sample. americanlaboratory.com | The choice of SPE sorbent and elution solvent is critical for achieving high recovery and purity. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

There are no known academic contributions related to 1-Benzylazecan-5-one (B14586209);perchloric acid in the current body of scientific literature.

Unresolved Research Questions and Challenges

Given the absence of foundational research, all aspects of this compound's chemistry remain unresolved. Key challenges would include its initial synthesis and purification, characterization of its molecular structure and properties, and assessment of its stability and reactivity.

Prospective Research Avenues and Opportunities

Should this compound be synthesized and characterized in the future, several avenues of research could be explored.

Exploration of Novel Synthetic Pathways and Analogues

The primary research opportunity lies in developing a viable synthetic route to 1-Benzylazecan-5-one and its perchloric acid salt. Subsequent research could then focus on the synthesis of structural analogues to explore structure-activity relationships.

Deeper Fundamental Mechanistic Understanding

Once synthesized, studies could be undertaken to understand the fundamental reaction mechanisms involving this compound, its kinetic and thermodynamic properties, and its interactions with other chemical species.

Expansion of Synthetic Utility in Advanced Organic Synthesis

Future research could investigate the potential of 1-Benzylazecan-5-one;perchloric acid as a building block or catalyst in the synthesis of more complex molecules. Its utility in advanced organic synthesis is entirely speculative at this point and would depend on its yet-to-be-determined chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products